Mal-NH-ethyl-SS-propionic acid

説明

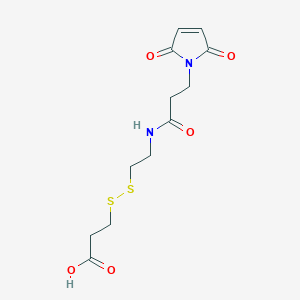

Structure

3D Structure

特性

IUPAC Name |

3-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethyldisulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O5S2/c15-9(3-6-14-10(16)1-2-11(14)17)13-5-8-21-20-7-4-12(18)19/h1-2H,3-8H2,(H,13,15)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQYOVZAKKXDVHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCC(=O)NCCSSCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Mal-NH-ethyl-SS-propionic acid: A Heterobifunctional Crosslinker for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mal-NH-ethyl-SS-propionic acid is a heterobifunctional, cleavable crosslinking reagent integral to the development of next-generation targeted therapeutics, most notably antibody-drug conjugates (ADCs). Its unique tripartite structure, featuring a maleimide (B117702) group, a disulfide bond, and a terminal carboxylic acid, enables the precise and controlled conjugation of biomolecules. The maleimide moiety provides a reactive handle for thiol groups, commonly found in cysteine residues of antibodies. The disulfide bond serves as a cleavable linker, designed to be stable in systemic circulation but susceptible to the reducing environment within target cells, thereby facilitating site-specific payload release. The terminal carboxylic acid allows for the attachment of a diverse range of therapeutic payloads through amide bond formation. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, complete with detailed experimental protocols and quantitative data to support its use in research and drug development.

Introduction to this compound

This compound is a key player in the field of bioconjugation, a process that chemically joins two or more molecules, at least one of which is a biomolecule.[1] Its design as a heterobifunctional crosslinker allows for a controlled, stepwise conjugation process, minimizing the formation of undesirable homobifunctional crosslinks.[1] The primary application of this linker is in the construction of ADCs, which combine the antigen-targeting specificity of a monoclonal antibody with the high potency of a cytotoxic drug.[2]

The strategic inclusion of a disulfide bond renders the linker cleavable under specific physiological conditions. The intracellular environment, particularly within tumor cells, has a significantly higher concentration of reducing agents like glutathione (B108866) compared to the bloodstream.[3] This differential allows the ADC to remain intact and stable in circulation, minimizing off-target toxicity, and then release its cytotoxic payload upon internalization into the target cell.[3][4]

Chemical Properties and Data

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for designing and executing successful conjugation experiments.

| Property | Value |

| Molecular Formula | C₁₂H₁₆N₂O₅S₂ |

| Molecular Weight | 332.40 g/mol |

| CAS Number | 2128735-24-8 |

| Appearance | White to off-white solid |

| Purity | ≥95% |

| Solubility | Soluble in DMSO, DMF |

| Storage Conditions | -20°C, protect from light, stored under nitrogen |

Synthesis of this compound

Proposed Synthetic Pathway

References

Technical Guide: Synthesis of Mal-NH-ethyl-SS-propionic acid

Abstract

This technical guide provides a comprehensive overview of a plausible and robust synthetic pathway for Mal-NH-ethyl-SS-propionic acid, a heterobifunctional crosslinker of significant interest in bioconjugation and drug delivery. This linker contains a maleimide (B117702) group for thiol-specific conjugation, a cleavable disulfide bond for controlled release, and a terminal carboxylic acid for further functionalization, making it a valuable tool for researchers, scientists, and drug development professionals. This document outlines detailed experimental protocols for a two-step synthesis, presents quantitative data in structured tables, and includes workflow and pathway diagrams to elucidate the entire process. The methodologies presented are compiled from established and analogous chemical reactions prevalent in the scientific literature.

Introduction

This compound is a versatile crosslinking reagent used extensively in the development of advanced bioconjugates, most notably Antibody-Drug Conjugates (ADCs). Its unique architecture allows for the specific covalent linkage to thiol groups (e.g., cysteine residues in proteins) via a Michael addition reaction with the maleimide moiety. The integrated disulfide bond provides a bioreducible release mechanism, as it can be cleaved in the reductive intracellular environment, liberating the conjugated payload. The terminal carboxylic acid offers a handle for conjugation to amine-containing molecules using standard carbodiimide (B86325) chemistry (e.g., EDC/NHS), enabling the attachment of drugs, imaging agents, or other functionalities.

This guide details a reliable two-step synthetic route:

-

Synthesis of the Intermediate: Formation of the core structure, 3-((2-aminoethyl)dithio)propanoic acid, via a thiol-disulfide exchange reaction.

-

Maleimidation: Functionalization of the primary amine of the intermediate with a maleimide group through condensation with maleic anhydride (B1165640).

Synthetic Pathway

The overall synthetic scheme is a two-step process starting from commercially available precursors. The first step establishes the ethyl-SS-propionic acid backbone, and the second step introduces the thiol-reactive maleimide group.

Experimental Protocols

The following protocols are based on established chemical principles and analogous reactions found in peer-reviewed literature.

Step 1: Synthesis of 3-((2-aminoethyl)dithio)propanoic acid (Intermediate)

This procedure is based on the principle of thiol-disulfide exchange, which is used to create unsymmetrical disulfides.[1][2]

Materials:

-

Cystamine dihydrochloride

-

3-Mercaptopropionic acid

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Diethyl ether (for extraction)

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

Procedure:

-

In a 250 mL round-bottom flask, dissolve cystamine dihydrochloride (1.0 eq) in deionized water (approx. 50 mL).

-

Adjust the pH of the solution to ~8.5 by the slow, dropwise addition of 1 M NaOH solution while stirring in an ice bath.

-

In a separate beaker, dissolve 3-mercaptopropionic acid (1.1 eq) in deionized water and neutralize to pH ~7.0 with 1 M NaOH.

-

Add the neutralized 3-mercaptopropionic acid solution to the cystamine solution.

-

Allow the reaction mixture to stir at room temperature for 24 hours under a nitrogen atmosphere to prevent oxidation. The reaction progress can be monitored by TLC or LC-MS.

-

After 24 hours, cool the mixture in an ice bath and acidify to pH ~2-3 with concentrated HCl. This protonates the amine and carboxylic acid groups.

-

The aqueous layer is washed three times with diethyl ether to remove unreacted 3-mercaptopropionic acid and the symmetrical disulfide byproduct (3,3'-dithiodipropionic acid).

-

The aqueous solution containing the product can be concentrated under reduced pressure. The resulting hydrochloride salt of the product can often be used directly in the next step or can be purified further by crystallization or chromatography if required.

Step 2: Synthesis of this compound (Final Product)

This protocol involves the reaction of the primary amine of the intermediate with maleic anhydride to form a maleamic acid, followed by a heat-induced cyclization (dehydration) to form the final maleimide product.

Materials:

-

3-((2-aminoethyl)dithio)propanoic acid hydrochloride (from Step 1)

-

Maleic anhydride

-

Glacial acetic acid

-

Sodium acetate (B1210297) (optional, as catalyst)

-

Ethyl acetate (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Suspend 3-((2-aminoethyl)dithio)propanoic acid hydrochloride (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

-

Add maleic anhydride (1.1 eq) to the suspension.

-

Heat the mixture to 90-100°C with stirring. The solids should dissolve as the reaction proceeds. The reaction is typically maintained at this temperature for 2-4 hours.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the formation of the product.

-

After completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into a separatory funnel containing ice-cold water and extract the product three times with ethyl acetate.

-

Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to remove acetic acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by silica (B1680970) gel column chromatography using a gradient of methanol (B129727) in dichloromethane (B109758) or a similar solvent system to afford the pure this compound.

Data Presentation

The following tables provide representative data for the synthesis. Note that actual results may vary based on specific reaction conditions and scale.

Table 1: Summary of Reaction Parameters and Yields

| Step | Reaction Name | Key Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| 1 | Thiol-Disulfide Exchange | Cystamine, 3-Mercaptopropionic Acid | Water | 25 | 24 | 60-75 |

| 2 | Maleimidation/Cyclization | Intermediate, Maleic Anhydride | Acetic Acid | 90 | 2-4 | 65-80 |

Table 2: Representative Characterization Data for Final Product

| Analysis | Expected Result |

| ¹H NMR | Signals corresponding to maleimide protons (~6.7-6.8 ppm, singlet), and protons of the ethyl and propionic acid chains. |

| Mass Spec (ESI-MS) | Calculated m/z for [M+H]⁺ or [M-H]⁻ corresponding to the molecular formula C₉H₁₁NO₄S₂. |

| Purity (HPLC) | >95% (after purification) |

| Appearance | White to off-white solid |

Workflow and Application

The synthesis of this compound is the first stage in a larger workflow for creating advanced bioconjugates. The diagram below illustrates the synthesis and a typical subsequent application in forming an Antibody-Drug Conjugate (ADC).

Conclusion

This technical guide outlines a robust and reproducible two-step synthesis for this compound. By leveraging a thiol-disulfide exchange reaction followed by a maleimidation/cyclization sequence, this valuable heterobifunctional crosslinker can be produced efficiently. The detailed protocols and workflow diagrams serve as a comprehensive resource for researchers in chemistry, biology, and pharmaceutical sciences, facilitating the development of next-generation bioconjugates for therapeutic and diagnostic applications.

References

A Technical Guide to the Mechanism and Application of Mal-NH-ethyl-SS-propionic Acid in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-NH-ethyl-SS-propionic acid is a heterobifunctional, cleavable crosslinker integral to the field of bioconjugation. Its utility is rooted in its distinct chemical moieties, which allow for the sequential and selective covalent linkage of biomolecules. This guide provides an in-depth exploration of its mechanism of action, experimental considerations, and core applications, particularly in the development of targeted therapeutics like antibody-drug conjugates (ADCs). The "mechanism of action" of this linker is not pharmacological but chemical, pertaining to the specific reactions it employs to conjugate molecules.

Core Chemical Properties

A summary of the key physicochemical properties of this compound is presented below. These values are essential for designing and executing conjugation protocols.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₆N₂O₅S₂ | [1] |

| Molecular Weight | 332.40 g/mol | [1] |

| Purity | ≥95% | [1][2] |

| Solubility | DMSO, DMF | [3][4] |

| Storage Conditions | -20°C, protect from light, stored under nitrogen | [1] |

| Topological Polar Surface Area (TPSA) | 103.78 Ų | [1] |

| logP | 0.2738 | [1] |

Mechanism of Action: A Trifunctional Approach

The functionality of this compound is defined by its three key components: a maleimide (B117702) group, a terminal carboxylic acid, and a central, cleavable disulfide bond.[2] This design enables a controlled, multi-step conjugation process.

Carboxylic Acid Group: Amine-Reactive Handle

The terminal carboxylic acid serves as a versatile anchor for coupling to primary amines (e.g., lysine (B10760008) residues on a protein). This reaction does not proceed spontaneously and requires activation, typically through carbodiimide (B86325) chemistry. The most common method involves 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS).[5][6]

The mechanism proceeds in two stages:

-

Activation: EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.[5][7]

-

Stabilization and Coupling: This unstable intermediate readily reacts with NHS to form a more stable NHS ester. The NHS ester then efficiently reacts with a primary amine on the target biomolecule to form a stable amide bond.[5][7]

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | CAS: 2128735-24-8 | AxisPharm [axispharm.com]

- 3. This compound, 2128735-24-8 | BroadPharm [broadpharm.com]

- 4. This compound-西安齐岳生物 [0qy.com]

- 5. info.gbiosciences.com [info.gbiosciences.com]

- 6. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 7. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]

Cleavable Disulfide Linkers for Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic linkage of therapeutic payloads to targeting moieties, such as monoclonal antibodies, is a cornerstone of modern drug development. Among the diverse array of chemical linkers available, cleavable disulfide linkers have emerged as a critical tool, particularly in the realm of antibody-drug conjugates (ADCs). Their unique ability to maintain stability in the systemic circulation while undergoing rapid cleavage in the reductive intracellular environment of target cells offers a sophisticated mechanism for controlled drug release. This guide provides a comprehensive overview of the core principles, applications, and methodologies associated with cleavable disulfide linkers in bioconjugation.

Core Principles of Disulfide Linkers

Disulfide linkers are characterized by the presence of a disulfide bond (-S-S-) that connects the targeting protein to the therapeutic payload. The fundamental principle governing their utility lies in the significant redox potential difference between the extracellular and intracellular environments.

Extracellular Stability: The bloodstream is a relatively oxidizing environment with low concentrations of free thiols (e.g., plasma cysteine at ~8–11 µM), which ensures the disulfide bond remains largely intact, preventing premature release of the cytotoxic payload and minimizing off-target toxicity.[1]

Intracellular Cleavage: In contrast, the cytoplasm of cells, particularly tumor cells, maintains a highly reducing environment with a high concentration of glutathione (B108866) (GSH), a tripeptide thiol, at concentrations ranging from 1 to 10 mM.[2][] This high GSH concentration facilitates the rapid reduction of the disulfide bond through a thiol-disulfide exchange reaction, leading to the release of the active drug inside the target cell.[4] This selective cleavage is a key advantage of disulfide linkers in targeted drug delivery.[5]

Types of Disulfide Linkers

A variety of disulfide linkers have been developed, each with specific properties designed to optimize the performance of the bioconjugate.

-

Un-hindered Disulfide Linkers: Early generation linkers, such as those derived from N-succinimidyl-4-(2-pyridyldithio)pentanoate (SPP), feature a simple disulfide bond. While effective in demonstrating the principle of redox-sensitive cleavage, they can exhibit limited stability in circulation.

-

Sterically Hindered Disulfide Linkers: To enhance plasma stability, sterically hindered linkers were developed. These linkers incorporate alkyl substituents, typically methyl groups, on the carbon atoms adjacent to the disulfide bond.[4] A prominent example is N-succinimidyl-4-(2-pyridyldithio)butyrate (SPDB). This steric hindrance protects the disulfide bond from premature reduction in the plasma, leading to a longer circulation half-life of the ADC.[6]

-

PEGylated Disulfide Linkers: The incorporation of polyethylene (B3416737) glycol (PEG) chains into the linker structure can improve the solubility and pharmacokinetic properties of the resulting bioconjugate.[4][7] PEGylation can also help to reduce aggregation and immunogenicity.

Data Presentation: Quantitative Comparison of Disulfide Linkers

The performance of disulfide linkers can be quantified through various in vitro and in vivo parameters. The following tables summarize key data for different types of disulfide linkers and the resulting ADCs.

| Linker Type | Model ADC | Half-life in Circulation | Key Findings | Reference(s) |

| Non-cleavable (Thioether) | Trastuzumab-SMCC-DM1 (T-DM1) | ~3.5 - 4 days | Exhibits good stability and efficacy. | [8][9] |

| Cleavable (Disulfide) | Trastuzumab-SPP-DM1 | Faster clearance than T-DM1 | Shows comparable in vivo potency to T-DM1 despite faster clearance. | [10] |

| Sterically Hindered Disulfide | Maytansinoid ADC with SPDB linker | ~9 days | Increased steric hindrance enhances plasma stability. | [11] |

| Non-cleavable | Generic ADC | Longer half-life | Generally have longer half-lives and lower plasma clearance compared to cleavable linkers. | [12] |

| ADC | Target Antigen | Cell Line | IC50 Value | Linker Type | Payload | Reference(s) |

| H32-DM1 series | HER2 | SK-BR-3 | ~0.05 - 0.08 nM | Non-cleavable | DM1 | [13] |

| H32-VCMMAE series | HER2 | SK-BR-3 | ~0.03 - 0.07 nM | Cleavable (peptide) | MMAE | [13] |

| Kadcyla® (T-DM1) | HER2 | SK-BR-3 | ~0.24 nM | Non-cleavable | DM1 | [13] |

| H32-DM1 series | HER2 | BT474 | ~0.5 - 0.8 nM | Non-cleavable | DM1 | [13] |

| H32-VCMMAE series | HER2 | BT474 | ~0.02 - 0.1 nM | Cleavable (peptide) | MMAE | [13] |

| ZHER2:2891-Fc-MMAE | HER2 | SK-BR-3 | 130 pM | Cleavable (dipeptide) | MMAE | [14] |

| ZHER2:2891-Fc-MMAE | HER2 | MDA-MB-231 (HER2-) | 98.22 nM | Cleavable (dipeptide) | MMAE | [14] |

| ADC 9 | HER2 | SK-BR-3 | 26 pM | Disulfide rebridging | MMAE | [15] |

| ADC 11 | HER2 | SK-BR-3 | 40 pM | Disulfide rebridging | MMAE | [15] |

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows relevant to disulfide-linked bioconjugates.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the development and evaluation of bioconjugates with cleavable disulfide linkers.

Synthesis of N-succinimidyl 4-(2-pyridyldithio)butyrate (SPDB) Linker

SPDB is a commonly used sterically hindered disulfide linker. Its synthesis involves the following key steps:

-

Materials: 4-Mercaptobutyric acid, 2,2'-dipyridyl disulfide, N-hydroxysuccinimide (NHS), dicyclohexylcarbodiimide (B1669883) (DCC), and appropriate organic solvents (e.g., dichloromethane, ethyl acetate).

-

Synthesis of 4-(2-pyridyldithio)butyric acid:

-

Dissolve 4-mercaptobutyric acid and 2,2'-dipyridyl disulfide in a suitable solvent containing a small amount of acid catalyst.

-

Stir the reaction mixture at room temperature for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, purify the product by column chromatography to obtain 4-(2-pyridyldithio)butyric acid.

-

-

Activation with N-hydroxysuccinimide:

-

Dissolve the purified 4-(2-pyridyldithio)butyric acid and NHS in an anhydrous solvent like dichloromethane.

-

Add DCC to the solution at 0°C and stir the reaction mixture overnight at room temperature.

-

A white precipitate of dicyclohexylurea (DCU) will form.

-

Filter off the DCU and concentrate the filtrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the final SPDB linker.

-

-

Characterization: Confirm the structure and purity of the synthesized SPDB using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Antibody-Drug Conjugation via Disulfide Linker

This protocol describes the conjugation of a thiol-containing payload to an antibody using a heterobifunctional disulfide linker like SPDB.

-

Antibody Modification:

-

Dissolve the antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

-

Add a solution of the SPDB linker (dissolved in an organic co-solvent like DMSO) to the antibody solution. The molar ratio of linker to antibody should be optimized to achieve the desired drug-to-antibody ratio (DAR).

-

Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.

-

Remove the excess, unreacted linker by size-exclusion chromatography (e.g., using a desalting column) or tangential flow filtration.

-

-

Payload Conjugation:

-

Prepare a solution of the thiol-containing payload.

-

Add the payload solution to the modified antibody solution.

-

Incubate the reaction mixture at room temperature for several hours to allow the thiol-disulfide exchange reaction to occur.

-

Quench the reaction by adding a small molecule thiol, such as N-acetylcysteine, to cap any unreacted pyridyldithio groups on the antibody.

-

-

Purification and Characterization:

In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma, providing an indication of its potential for premature drug release in circulation.

-

Materials: Purified ADC, human or animal plasma, PBS, and an analytical method for measuring DAR (e.g., HIC-HPLC or LC-MS).

-

Procedure:

-

Incubate the ADC in plasma at 37°C.

-

At various time points (e.g., 0, 24, 48, 72, 96, 168 hours), take aliquots of the plasma-ADC mixture.

-

Immediately stop any further degradation by freezing the samples at -80°C.

-

For analysis, thaw the samples and isolate the ADC from the plasma proteins, for example, by using affinity capture with Protein A/G beads.[2][18]

-

Analyze the captured ADC to determine the average DAR at each time point.

-

-

Data Analysis: Plot the average DAR as a function of time. A decrease in DAR over time indicates linker cleavage and payload release. The half-life of the ADC in plasma can be calculated from this data.[11][18]

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the potency of the ADC in killing target cancer cells.

-

Materials: Target cancer cell line, appropriate cell culture medium, 96-well plates, ADC, control antibody, free payload, and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent, and a plate reader.

-

Procedure:

-

Seed the target cells in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of the ADC, control antibody, and free payload.

-

Treat the cells with the different concentrations of the test articles and incubate for a period of 72-120 hours.

-

Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis: Plot the cell viability (as a percentage of the untreated control) against the logarithm of the ADC concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the ADC that inhibits cell growth by 50%.[10][19]

In Vivo Xenograft Efficacy Study

This study evaluates the anti-tumor activity of the ADC in a living organism.

-

Model System: Use immunodeficient mice (e.g., nude or SCID mice) and a human cancer cell line that expresses the target antigen of the ADC. Patient-derived xenograft (PDX) models can also be used for a more clinically relevant assessment.[20][21]

-

Procedure:

-

Implant the tumor cells subcutaneously into the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into different treatment groups (e.g., vehicle control, control antibody, ADC at different doses).

-

Administer the treatments, typically via intravenous injection.

-

Monitor tumor growth by measuring the tumor volume with calipers at regular intervals. Also, monitor the body weight of the mice as an indicator of toxicity.

-

-

Data Analysis: Plot the mean tumor volume for each treatment group over time. Statistically analyze the differences in tumor growth between the treatment groups to determine the efficacy of the ADC. Tumor growth inhibition (TGI) can be calculated as a measure of the ADC's anti-tumor activity.[2]

Conclusion

Cleavable disulfide linkers represent a powerful and versatile tool in the field of bioconjugation, enabling the development of highly effective targeted therapies. The ability to fine-tune their stability and cleavage characteristics through chemical modifications, such as steric hindrance, allows for the optimization of the therapeutic window of ADCs. A thorough understanding of the principles, combined with robust experimental validation, is crucial for the successful design and development of next-generation bioconjugates that leverage the unique properties of disulfide linkers.

References

- 1. ADC Plasma Stability Assay [iqbiosciences.com]

- 2. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]

- 4. Microscale screening of antibody libraries as maytansinoid antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ADC Linker Technology: Advancements and How to Harness Them [beacon-intelligence.com]

- 7. Phase I study of trastuzumab-DM1, an HER2 antibody-drug conjugate, given every 3 weeks to patients with HER2-positive metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Advances and Limitations of Antibody Drug Conjugates for Cancer [mdpi.com]

- 9. The effect of different linkers on target cell catabolism and pharmacokinetics/pharmacodynamics of trastuzumab maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 11. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design and In Vitro Evaluation of a Cytotoxic Conjugate Based on the Anti-HER2 Affibody Fused to the Fc Fragment of IgG1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. From Anthramycin to Pyrrolobenzodiazepine (PBD)‐Containing Antibody–Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 17. researchgate.net [researchgate.net]

- 18. Utilizing panels of patient derived xenografts to aid the development of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. blog.crownbio.com [blog.crownbio.com]

- 21. An Innovative Site-Specific Anti-HER2 Antibody-Drug Conjugate with High Homogeneity and Improved Therapeutic Index - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Antibody-Drug Conjugate Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of the Linker in ADC Design

Antibody-Drug Conjugates (ADCs) are a transformative class of targeted cancer therapies, engineered to deliver highly potent cytotoxic agents directly to tumor cells while minimizing systemic exposure.[1][] These complex biopharmaceuticals consist of three core components: a monoclonal antibody (mAb) for precise targeting of tumor-associated antigens, a powerful cytotoxic payload to induce cell death, and a chemical linker that connects the two.[3][4][5]

The linker is far more than a simple bridge; it is a critical determinant of an ADC's overall success, profoundly influencing its stability, pharmacokinetics (PK), efficacy, and toxicity profile.[6][7][8] An ideal linker must maintain a stable connection between the antibody and payload in systemic circulation to prevent premature drug release and associated off-target toxicity.[1][9] Upon reaching the target tumor cell, it must then facilitate the efficient and controlled release of the active payload to exert its therapeutic effect.[6][10] Furthermore, the linker's physicochemical properties, such as hydrophilicity, can impact drug-to-antibody ratio (DAR), solubility, and the propensity for aggregation.[8][][12] This guide provides a detailed examination of ADC linker technologies, their mechanisms of action, comparative data, and the experimental protocols used for their evaluation.

Classification of ADC Linkers: A Fundamental Choice

ADC linkers are broadly classified into two main categories based on their payload release strategy: cleavable and non-cleavable .[3][4][13] This primary design choice dictates the mechanism of action, the nature of the released active metabolite, and the potential for off-target effects.[14]

Cleavable Linkers: Environmentally-Triggered Payload Release

Cleavable linkers are designed to be stable in the bloodstream but are labile to specific conditions prevalent within the tumor microenvironment or inside cancer cells.[1][15][] This strategy allows for the release of the payload in its original, highly potent form, which can lead to a "bystander effect," where the released drug diffuses into and kills adjacent, antigen-negative tumor cells.[15][17][18] There are three major classes of cleavable linkers.

Enzyme-Cleavable Linkers

This is currently the most successful class of cleavable linkers, leveraging the high concentration of specific enzymes, particularly proteases like cathepsin B, within the lysosomes of cancer cells.[10][19]

-

Mechanism : The linker incorporates a short peptide sequence that is a substrate for lysosomal proteases. After the ADC is internalized and trafficked to the lysosome, these enzymes cleave the peptide bond, releasing the payload.[19]

-

Common Chemistries : The most widely used sequence is the dipeptide valine-citrulline (Val-Cit) , which is remarkably stable in circulation but efficiently cleaved by cathepsin B.[6][19] Other dipeptides like valine-alanine (Val-Ala) are also used and can offer advantages in hydrophilicity and achieving high DARs with limited aggregation.[6][] Tetrapeptide linkers, such as Gly-Gly-Phe-Gly , have also been successfully implemented in approved ADCs like Enhertu, offering enhanced plasma stability.[6]

-

Examples : Adcetris® (Brentuximab vedotin), Polivy® (Polatuximab vedotin), and Padcev® (Enfortumab vedotin) all utilize Val-Cit linkers.[6][7]

pH-Sensitive (Acid-Labile) Linkers

These linkers exploit the pH difference between the bloodstream (pH ~7.4) and the acidic intracellular compartments of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[19]

-

Mechanism : They incorporate an acid-labile functional group, most commonly a hydrazone bond , which is stable at neutral pH but undergoes hydrolysis in an acidic environment, breaking the linker and releasing the payload.[13][14][19]

-

Limitations : Hydrazone linkers have shown some instability in circulation, which can lead to premature payload release and off-target toxicity, limiting their application in modern ADCs.[12]

-

Example : Mylotarg® (Gemtuzumab ozogamicin) was one of the first ADCs to be clinically validated and uses a hydrazone linker.[13][14]

Redox-Sensitive (Disulfide) Linkers

This class of linkers leverages the significant difference in reducing potential between the extracellular environment and the intracellular cytoplasm.

-

Mechanism : The linker contains a disulfide bond. The concentration of reducing agents, particularly glutathione (B108866) (GSH), is up to 1000-fold higher inside a cell (1-10 mM) than in the plasma (~5 µM).[14][] This high intracellular GSH concentration rapidly reduces the disulfide bond, cleaving the linker and freeing the payload.[19]

-

Limitations : Early disulfide linkers showed limited plasma stability. Newer designs incorporate steric hindrance near the disulfide bond to improve stability while still allowing for efficient intracellular cleavage.[5]

-

Example : Maytansinoid-based ADCs have utilized disulfide linkers.

Non-Cleavable Linkers: Release via Antibody Catabolism

Non-cleavable linkers are composed of stable bonds that resist chemical or enzymatic cleavage.[6][] Payload release is therefore entirely dependent on the complete proteolytic degradation of the antibody backbone within the lysosome.[3][10][14]

-

Mechanism : After the ADC is internalized and trafficked to the lysosome, the entire antibody is digested into its constituent amino acids. This process liberates the payload, which remains covalently attached to the linker and the single amino acid (e.g., cysteine or lysine) to which it was conjugated.[19]

-

Common Chemistries : The most common non-cleavable linker is succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), which forms a stable thioether bond with cysteine residues on the antibody.[3][15][19]

-

Advantages and Disadvantages : The primary advantage of non-cleavable linkers is their high plasma stability, which reduces the risk of off-target toxicity and often results in a wider therapeutic window.[14][] However, the released payload-linker-amino acid complex is typically charged and less membrane-permeable, which generally prevents a bystander effect.[10][18]

-

Example : Kadcyla® (Ado-trastuzumab emtansine, T-DM1) is a highly successful ADC that utilizes a non-cleavable SMCC linker to connect the maytansinoid payload DM1 to an anti-HER2 antibody.[3][15]

Quantitative Comparison of Linker Properties

The choice of linker significantly impacts key quantitative parameters of an ADC, including its stability, homogeneity (DAR), and potency. The following tables summarize representative data from literature to facilitate comparison.

Table 1: Comparative Stability of Different Linker Types

| Linker Type | Linkage | Cleavage Trigger | Plasma Stability | Key Features | Representative ADC(s) |

|---|---|---|---|---|---|

| Enzyme-Cleavable | Val-Cit Dipeptide | Cathepsin B | High | High plasma stability; specific cleavage by tumor-associated proteases.[9] | Adcetris®, Polivy®, Padcev®[6] |

| Enzyme-Cleavable | β-Glucuronide | β-glucuronidase | High | Highly stable in plasma; specific release in the tumor microenvironment.[9] | Investigational |

| pH-Sensitive | Hydrazone | Acidic pH (<6.0) | Moderate | Susceptible to hydrolysis, potential for premature release in circulation.[12] | Mylotarg®[13] |

| Redox-Sensitive | Disulfide | Glutathione (GSH) | Moderate to High | Stability can be modulated by steric hindrance near the S-S bond.[5] | Investigational |

| Non-Cleavable | Thioether (SMCC) | Antibody Degradation | Very High | Extremely stable in vivo; relies on lysosomal degradation for payload release.[21] | Kadcyla®[3] |

Table 2: Impact of Linker on Drug-to-Antibody Ratio (DAR) and Aggregation

| Linker Type | Payload | DAR Achieved | Aggregation Tendency | Reference |

|---|---|---|---|---|

| Val-Cit | PBD Dimer | Difficult to achieve high DAR | High, due to precipitation and aggregation | [6] |

| Val-Ala | PBD Dimer | ~7.4 | Low (<10%), due to higher hydrophilicity | [6] |

| Val-Cit | MMAE | ~4 | Low | [] |

| Val-Ala | MMAE | ~8 | Lower than Val-Cit at high DAR |[] |

The General Mechanism of Action of an ADC

The therapeutic effect of an ADC is a multi-step process that relies on each component functioning correctly. The linker plays a pivotal role in the middle stages of this pathway, ensuring the payload remains attached until the optimal moment of release.

Payloads released from ADCs kill cancer cells by disrupting critical cellular machinery.[] The two most common mechanisms are:

-

Tubulin Inhibition : Agents like auristatins (MMAE, MMAF) and maytansinoids (DM1, DM4) bind to tubulin, disrupting microtubule dynamics.[22][23] This interference prevents the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.[23][24]

-

DNA Damage : Payloads such as calicheamicins and pyrrolobenzodiazepines (PBDs) bind to the minor groove of DNA or cause double-strand breaks.[22][24] The resulting DNA damage triggers cellular repair mechanisms, which, if overwhelmed, lead to programmed cell death.[24]

Key Experimental Protocols for Linker Evaluation

A rigorous and systematic evaluation of linker stability and function is critical during ADC development. The following protocols outline key assays for characterizing linker performance.

In Vitro Plasma Stability Assay

This assay is crucial for predicting the in vivo stability of an ADC and its potential for premature payload release.[9][25]

-

Objective : To determine the rate of drug deconjugation from the ADC in plasma.

-

Methodology :

-

Incubation : Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma from relevant species (e.g., human, mouse) at 37°C.[9]

-

Time Points : Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).[9]

-

Sample Processing : At each time point, capture the ADC from the plasma using an affinity method (e.g., Protein A beads). Alternatively, precipitate plasma proteins with acetonitrile (B52724) to measure the released free payload in the supernatant.[18][25]

-

Analysis : Analyze the captured ADC using Liquid Chromatography-Mass Spectrometry (LC-MS) or Hydrophobic Interaction Chromatography (HIC) to determine the average DAR.[18][26] The released payload in the supernatant can be quantified by LC-MS/MS.[25]

-

Data Interpretation : A decrease in the average DAR over time indicates linker instability and payload deconjugation.[18]

-

Lysosomal Stability and Enzymatic Cleavage Assay

For ADCs with cleavable linkers, this assay confirms that the linker is efficiently cleaved under target conditions.[25]

-

Objective : To measure the rate and extent of payload release in the presence of a target enzyme (e.g., Cathepsin B) or in a lysosomal lysate.

-

Methodology :

-

Incubation : Incubate the ADC with the purified enzyme (e.g., Cathepsin B) or with prepared lysosomal extracts in a suitable buffer at 37°C for various time points.[25]

-

Reaction Quenching : Stop the reaction at each time point by adding a specific protease inhibitor or by denaturing the enzyme (e.g., adding acetonitrile).[25]

-

Analysis : Analyze the reaction mixture for the released payload using Reversed-Phase HPLC (RP-HPLC) or LC-MS/MS.[25]

-

Data Interpretation : Quantify the amount of free payload over time to determine the cleavage kinetics.

-

In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC against antigen-positive and antigen-negative cancer cell lines.

-

Objective : To determine the half-maximal inhibitory concentration (IC50) of the ADC.

-

Methodology :

-

Cell Seeding : Plate target (antigen-positive) and control (antigen-negative) cells in 96-well plates and allow them to adhere overnight.

-

Treatment : Treat the cells with a serial dilution of the ADC, the free payload, and a non-targeting control ADC.

-

Incubation : Incubate the cells for a defined period (e.g., 72-96 hours).

-

Viability Assessment : Measure cell viability using a suitable colorimetric or luminescent assay (e.g., MTT, CellTiter-Glo®).[25]

-

Data Analysis : Plot cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value for each cell line.[25]

-

Conclusion and Future Perspectives

The linker is a linchpin in the design of a successful Antibody-Drug Conjugate. Its chemistry dictates the stability, selectivity, and ultimate efficacy of the therapy.[14] The field has evolved from early-generation, relatively unstable linkers to highly engineered systems that provide a delicate balance between systemic stability and efficient intratumoral payload release.[1][27]

Future innovations will continue to focus on developing novel linker technologies that expand the therapeutic window.[] This includes the creation of new cleavable triggers that respond to unique aspects of the tumor microenvironment and the design of linkers that can carry novel payloads or even multiple different payloads.[][28] Site-specific conjugation methods, which produce homogeneous ADCs with a defined DAR, are becoming the industry standard, further improving the predictability and safety of these powerful drugs.[1][29] As our understanding of tumor biology and protein engineering deepens, the sophistication of ADC linkers will continue to advance, paving the way for safer and more effective cancer therapies.

References

- 1. abzena.com [abzena.com]

- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

- 4. What are ADC Linkers? | BroadPharm [broadpharm.com]

- 5. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]

- 7. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]

- 8. The Importance of Drug Conjugate Linker Design: Effect on the Pharmacokinetic (PK), Drug Efficacy, and Toxicity Profiles - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 9. benchchem.com [benchchem.com]

- 10. pharmiweb.com [pharmiweb.com]

- 12. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 13. ADC linkers: Definition and examples - ProteoGenix [proteogenix.science]

- 14. creativepegworks.com [creativepegworks.com]

- 15. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]

- 17. Overview: Mechanism of Action of ADC – Creative Biolabs ADC Blog [creative-biolabs.com]

- 18. benchchem.com [benchchem.com]

- 19. chempep.com [chempep.com]

- 21. Differences Between Cleavable and Non-Cleavable ADC Linkers | MolecularCloud [molecularcloud.org]

- 22. What Are ADC Payloads? | Biopharma PEG [biochempeg.com]

- 23. ADC payloads - ProteoGenix [proteogenix.science]

- 24. Cytotoxic Payloads of ADCs - Creative Biolabs [creative-biolabs.com]

- 25. benchchem.com [benchchem.com]

- 26. blog.crownbio.com [blog.crownbio.com]

- 27. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 28. drugtargetreview.com [drugtargetreview.com]

- 29. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to Mal-NH-ethyl-SS-propionic acid (CAS: 2128735-24-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-NH-ethyl-SS-propionic acid (CAS: 2128735-24-8) is a heterobifunctional, cleavable crosslinker integral to the advancement of bioconjugation and targeted drug delivery.[1][2] Its unique architecture, featuring a thiol-reactive maleimide (B117702) group, a cleavable disulfide bond, and an amine-reactive carboxylic acid, makes it a highly valuable tool in the synthesis of sophisticated biomolecules, most notably Antibody-Drug Conjugates (ADCs).[1][3] This guide provides a comprehensive overview of its technical specifications, core chemical functionalities, and detailed protocols for its application.

Technical Data and Specifications

The physicochemical properties of this compound are summarized below. Data is aggregated from various chemical suppliers.[2][3][4][5][6]

| Property | Value | Source(s) |

| CAS Number | 2128735-24-8 | [3][4][5] |

| Molecular Formula | C₁₂H₁₆N₂O₅S₂ | [3][4][5] |

| Molecular Weight | 332.40 g/mol | [3][4][5] |

| Appearance | White to off-white solid | [3] |

| Purity | ≥95% - 98% | [4][5][6] |

| Solubility | Soluble in DMSO, DMF | [5] |

| Storage Conditions | -20°C, protect from light, stored under nitrogen | [3][4][5] |

| Topological Polar Surface Area (TPSA) | 103.78 Ų | [4] |

| logP | 0.2738 | [4] |

Core Chemistry and Reaction Mechanisms

The utility of this compound is defined by its three functional components. Understanding the chemistry of these groups is critical for its successful application.

Figure 1: Chemical structure and functional groups of the linker.

Thiol-Maleimide Conjugation

The maleimide moiety reacts with sulfhydryl (thiol) groups via a Michael addition mechanism to form a stable thioether bond.[7][8] This reaction is highly specific for thiols within a pH range of 6.5 to 7.5.[8][9] At neutral pH, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring chemoselectivity.[8][9] This specificity allows for the precise conjugation of the linker to cysteine residues on proteins and antibodies.

Figure 2: Reaction scheme for thiol-maleimide conjugation.

Reductive Cleavage of the Disulfide Bond

The disulfide bond within the linker is stable under physiological conditions but can be readily cleaved in a reducing environment.[10][11] This is particularly advantageous for ADCs, as the intracellular environment has a significantly higher concentration of reducing agents like glutathione (B108866) compared to the bloodstream.[12] This differential allows for the stable circulation of the ADC and the specific release of the cytotoxic payload once internalized by the target cell.

Figure 3: Reductive cleavage of the disulfide linker.

Experimental Protocols and Workflows

The following sections provide generalized protocols for the use of this compound in the synthesis of an Antibody-Drug Conjugate. Optimization is necessary for specific antibodies and drug payloads.

Overall Experimental Workflow for ADC Synthesis

The synthesis of an ADC using this linker is a multi-step process that involves the preparation of the antibody, activation of the linker and conjugation to the drug, and finally, the conjugation of the drug-linker construct to the antibody.

Figure 4: General workflow for ADC synthesis.

Detailed Experimental Methodologies

4.2.1 Antibody Preparation: Reduction of Interchain Disulfides

-

Objective: To generate free sulfhydryl groups on the antibody for conjugation.

-

Materials:

-

Monoclonal antibody (mAb) at 5-10 mg/mL.

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, containing 1 mM EDTA.[8]

-

Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) stock solution.

-

Desalting column (e.g., Sephadex G-25).

-

-

Procedure:

-

Prepare the antibody in the reaction buffer.

-

Add a 10 to 20-fold molar excess of TCEP to the antibody solution.[11] If using DTT, a similar excess is used, but it must be removed prior to the maleimide reaction.[13]

-

Incubate the reaction mixture at 37°C for 30-60 minutes. The extent of reduction can be optimized by varying time, temperature, and TCEP concentration to achieve the desired number of free thiols.[4]

-

If DTT was used, remove the excess reducing agent using a desalting column equilibrated with degassed reaction buffer. TCEP does not need to be removed if reacting with a maleimide.[11]

-

The concentration of free thiols can be quantified using Ellman's reagent (DTNB).[4][7]

-

4.2.2 Preparation of the Drug-Linker Construct

-

Objective: To conjugate the cytotoxic drug to the this compound linker.

-

Materials:

-

This compound.

-

Cytotoxic drug with a primary amine group.

-

Activation Reagents: N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS).

-

Anhydrous, amine-free organic solvent (e.g., DMF or DMSO).

-

-

Procedure:

-

Dissolve this compound in the organic solvent.

-

Add 1.2 equivalents of EDC and 1.2 equivalents of NHS to the linker solution to activate the carboxylic acid, forming an NHS ester.

-

Stir the reaction at room temperature for 1-2 hours.

-

Add 1.0 equivalent of the amine-containing drug to the activated linker solution.

-

Allow the reaction to proceed at room temperature for 4-12 hours.

-

Monitor the reaction progress by LC-MS or TLC.

-

Once complete, the drug-linker construct can be purified by reverse-phase HPLC.[8]

-

4.2.3 Final ADC Conjugation

-

Objective: To react the maleimide-functionalized drug-linker with the reduced antibody.

-

Materials:

-

Reduced antibody (mAb-SH) from step 4.2.1.

-

Purified drug-linker construct from step 4.2.2.

-

Reaction Buffer: Degassed PBS, pH 7.0-7.5.

-

-

Procedure:

-

Dissolve the drug-linker construct in a minimal amount of a water-miscible organic solvent (e.g., DMSO).

-

Add the drug-linker solution to the reduced antibody solution. A molar ratio of 5-10 moles of linker per mole of antibody is a common starting point.[10]

-

Incubate the reaction at 4°C or room temperature for 2-16 hours, protected from light.[7][10]

-

The reaction can be quenched by adding an excess of a thiol-containing compound like N-acetylcysteine.

-

Remove the unreacted drug-linker and other small molecules by purification.

-

4.2.4 ADC Purification and Characterization

-

Purification: The final ADC is typically purified using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove aggregates and unreacted components.[9]

-

Characterization: The purified ADC should be characterized to determine the drug-to-antibody ratio (DAR). This can be achieved using techniques such as UV-Vis spectroscopy, HIC, or mass spectrometry.[9]

Conclusion

This compound is a versatile and powerful tool for researchers in drug development and bioconjugation. Its well-defined reactive groups allow for a controlled and specific synthesis of complex biomolecules. The cleavable disulfide bond is a key feature that enables the development of stimuli-responsive systems, particularly for targeted drug delivery in oncology. The protocols and data presented in this guide offer a solid foundation for the successful application of this important crosslinking reagent.

References

- 1. This compound | CAS: 2128735-24-8 | AxisPharm [axispharm.com]

- 2. This compound, 2128735-24-8 | BroadPharm [broadpharm.com]

- 3. chemscene.com [chemscene.com]

- 4. broadpharm.com [broadpharm.com]

- 5. nbinno.com [nbinno.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Reduction-Alkylation Strategies for the Modification of Specific Monoclonal Antibody Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biotium.com [biotium.com]

- 11. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

Technical Guide: Mal-NH-ethyl-SS-propionic acid in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Mal-NH-ethyl-SS-propionic acid, a heterobifunctional crosslinker pivotal in the field of bioconjugation. It details the molecule's chemical properties, a comprehensive experimental protocol for its application in creating Antibody-Drug Conjugates (ADCs), and a visual representation of the experimental workflow.

Core Compound Data

This compound is a versatile linker designed for the covalent attachment of molecules to biomolecules, most notably in the development of targeted therapeutics like ADCs. Its structure incorporates three key functional groups: a maleimide (B117702), a cleavable disulfide bond, and a terminal carboxylic acid. The maleimide group exhibits high reactivity towards thiol (sulfhydryl) groups, the disulfide bond allows for cleavage under reducing conditions typical within a cell, and the carboxylic acid can be activated to react with primary amines.

| Property | Value | Citation(s) |

| Chemical Formula | C₁₂H₁₆N₂O₅S₂ | [1][2][3] |

| Molecular Weight | 332.40 g/mol | [1][3] |

| CAS Number | 2128735-24-8 | [1][2][3] |

| Synonym | 3-((2-(3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)ethyl)disulfaneyl)propanoic Acid | [2] |

| Purity | Typically ≥95% | [3] |

| Solubility | Soluble in DMSO, DMF | [1] |

| Storage | -20°C, protect from light | [1][3] |

Application in Antibody-Drug Conjugate (ADC) Development

The primary application of this compound is in the synthesis of ADCs. In this context, the linker serves to attach a potent cytotoxic drug to a monoclonal antibody (mAb). The antibody targets specific antigens on cancer cells, delivering the drug directly to the tumor site, which can enhance efficacy and reduce off-target toxicity.[4][]

The general workflow involves a two-part strategy:

-

Drug-Linker Activation: The carboxylic acid end of the linker is first activated and conjugated to an amine-containing drug molecule.

-

Antibody Conjugation: The maleimide group of the drug-linker conjugate is then reacted with thiol groups on the antibody. These thiols are typically generated by the selective reduction of the antibody's interchain disulfide bonds.[6]

Experimental Workflow for ADC Synthesis

The following diagram illustrates the key steps in conjugating a drug to an antibody using a maleimide-disulfide linker.

References

- 1. beta.broadpharm.com [beta.broadpharm.com]

- 2. broadpharm.com [broadpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 6. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]

The Core Principles of Cleavable Crosslinkers in Proteomics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles of cleavable crosslinkers in the field of proteomics. We will delve into the various types of cleavable crosslinkers, their chemical properties, and their applications in elucidating protein structure and interactions. Detailed experimental protocols and data presentation formats are provided to facilitate the practical application of these powerful tools in research and drug development.

Introduction to Cleavable Crosslinkers in Proteomics

Chemical crosslinking coupled with mass spectrometry (XL-MS) has become an indispensable technique for studying protein-protein interactions (PPIs) and mapping the three-dimensional structures of proteins and protein complexes.[1][2] Cleavable crosslinkers, in particular, offer significant advantages over their non-cleavable counterparts by simplifying data analysis and increasing the confidence of crosslink identification.[1][3] These reagents consist of two reactive groups connected by a spacer arm that contains a labile bond, which can be broken under specific conditions.[1][4] This cleavage simplifies the complex mass spectra generated from crosslinked peptides, making it easier to identify the individual peptides involved in the crosslink.[1][3]

The general workflow for a cleavable crosslinking experiment involves several key stages:

-

Crosslinking: The cleavable crosslinker is introduced to the protein sample, where it reacts with specific amino acid residues, forming covalent bonds between interacting proteins or within a single protein.[1]

-

Proteolytic Digestion: The crosslinked protein sample is digested with a protease, such as trypsin, to generate a complex mixture of linear and crosslinked peptides.[5]

-

Enrichment: Due to the low abundance of crosslinked peptides, an enrichment step is often necessary.[1][6] This can be achieved through techniques like size exclusion chromatography (SEC) or strong cation exchange chromatography (SCX), which separate the larger, more highly charged crosslinked peptides from the linear peptides.[7]

-

LC-MS/MS Analysis: The enriched peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). During MS/MS analysis, the crosslinker is cleaved, generating characteristic fragmentation patterns that simplify the identification of the crosslinked peptides.[1][5]

-

Data Analysis: Specialized software is used to analyze the complex MS/MS data, identify the crosslinked peptides, and map the interaction sites.[1][8]

Types of Cleavable Crosslinkers

Cleavable crosslinkers can be broadly categorized based on their mode of cleavage. The most common types are mass spectrometry (MS)-cleavable, chemically cleavable, and photo-cleavable crosslinkers.

Mass Spectrometry (MS)-Cleavable Crosslinkers

MS-cleavable crosslinkers are designed to fragment in the gas phase during tandem mass spectrometry (MS/MS) analysis, typically through collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[1][3] This fragmentation generates a unique signature in the mass spectrum, allowing for the straightforward identification of crosslinked peptides.[1]

Common labile groups incorporated into MS-cleavable crosslinkers include sulfoxides (as in DSSO), urea (B33335) functionalities (as in DSBU), and imide groups (as in DSSI).[1][9] The fragmentation of these linkers often occurs at a lower energy than the fragmentation of the peptide backbone, leading to the generation of characteristic doublet ions in the MS2 spectrum.[1][10] These doublets represent the individual peptides of the crosslink, each with a portion of the crosslinker attached. Subsequent MS3 fragmentation of these signature ions can then be used to sequence the individual peptides.[1]

Chemically Cleavable Crosslinkers

Chemically cleavable crosslinkers contain a bond that can be broken by a specific chemical reaction.[4] A common example is a disulfide bond, which can be cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[4] This type of crosslinker is particularly useful for applications where the crosslinked proteins need to be separated after the initial analysis.[4]

Photo-Cleavable Crosslinkers

Photo-cleavable crosslinkers incorporate a photosensitive group that can be cleaved upon exposure to UV light of a specific wavelength.[11] This allows for precise temporal control over the cleavage process. These are often used in combination with photoreactive groups for capturing transient interactions.[11]

Quantitative Data for Common Cleavable Crosslinkers

The choice of crosslinker is critical for a successful XL-MS experiment and depends on the specific application, including the distance between reactive residues and the desired cleavage method. The table below summarizes the properties of several commonly used cleavable crosslinkers.

| Crosslinker | Abbreviation | Type | Reactive Group(s) | Spacer Arm Length (Å) | Cleavage Method |

| Disuccinimidyl sulfoxide | DSSO | MS-cleavable | NHS ester | 10.1 | CID/HCD[1][12] |

| Disuccinimidyl dibutyric urea | DSBU | MS-cleavable | NHS ester | 12.5 | CID/HCD[9][12] |

| Disuccinimidyl succinate (B1194679) imide | DSSI | MS-cleavable | NHS ester | N/A | CID/HCD[9] |

| Disuccinimidyl bis-sulfoxide | DSBSO | MS-cleavable | NHS ester | N/A | CID/HCD[13] |

| Dithiobis(succinimidyl propionate) | DSP | Chemically cleavable | NHS ester | 12.0 | Reduction (e.g., DTT)[11] |

| 3,3'-Dithiobis(sulfosuccinimidyl propionate) | DTSSP | Chemically cleavable | Sulfo-NHS ester | 12.0 | Reduction (e.g., DTT)[11] |

Detailed Experimental Protocols

This section provides generalized protocols for key experiments in a cleavable crosslinking workflow. These should be optimized for the specific protein system and instrumentation being used.

Protein Crosslinking with an Amine-Reactive MS-Cleavable Crosslinker (e.g., DSSO, DSBU)

-

Sample Preparation:

-

Prepare the purified protein or protein complex in a suitable buffer (e.g., PBS, pH 7.4). Ensure the buffer is free of primary amines (e.g., Tris, glycine) that would compete with the crosslinking reaction.

-

The protein concentration should be optimized, but a starting point of 1-5 µM is common.

-

-

Crosslinking Reaction:

-

Prepare a fresh stock solution of the crosslinker (e.g., 25 mM DSSO in DMSO).

-

Add the crosslinker to the protein sample at a molar excess (e.g., 25-50 fold molar excess of crosslinker to protein).

-

Incubate the reaction mixture at room temperature for 30-60 minutes.

-

-

Quenching:

-

Quench the reaction by adding a primary amine-containing buffer, such as Tris-HCl (pH 8.0), to a final concentration of 20-50 mM.

-

Incubate for 15-30 minutes at room temperature.

-

-

Sample Preparation for Digestion:

-

Denature the crosslinked proteins by adding urea to a final concentration of 8 M.

-

Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 30 minutes.

-

Alkylate free cysteines by adding iodoacetamide (B48618) to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

-

-

Proteolytic Digestion:

-

Dilute the sample with a suitable buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) to reduce the urea concentration to below 2 M.

-

Add trypsin at a 1:50 (w/w) ratio of trypsin to protein.

-

Incubate overnight at 37°C.

-

-

Desalting:

-

Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1%.

-

Desalt the peptides using a C18 StageTip or equivalent.

-

Elute the peptides and dry them in a vacuum centrifuge.

-

Enrichment of Crosslinked Peptides by Size Exclusion Chromatography (SEC)

-

Sample Preparation:

-

Reconstitute the dried, desalted peptide mixture in the SEC mobile phase (e.g., 30% acetonitrile, 0.1% TFA).

-

-

SEC Fractionation:

-

Inject the sample onto an SEC column suitable for peptide separation.

-

Collect fractions corresponding to the higher molecular weight species, which are enriched in crosslinked peptides.

-

-

Fraction Pooling and Drying:

-

Pool the relevant fractions and dry them in a vacuum centrifuge.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the cleavable crosslinker workflow and principles.

Caption: General experimental workflow for cleavable crosslinking mass spectrometry.

Caption: Schematic of MS-cleavable crosslinker fragmentation during tandem mass spectrometry.

Caption: A decision-making diagram for selecting an appropriate cleavable crosslinker.

References

- 1. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Protein Crosslinking Reagents and Application - Creative Proteomics [creative-proteomics.com]

- 5. A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein–protein interactions | Springer Nature Experiments [experiments.springernature.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Protein Crosslinking | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. researchgate.net [researchgate.net]

- 13. lcms.labrulez.com [lcms.labrulez.com]

Methodological & Application

Application Notes and Protocols for Mal-NH-ethyl-SS-propionic acid Conjugation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of Mal-NH-ethyl-SS-propionic acid, a heterobifunctional crosslinker, to conjugate a thiol-containing molecule to an amine-containing molecule. This linker contains a maleimide (B117702) group reactive towards sulfhydryls, a carboxylic acid for reaction with primary amines (via activation), and a cleavable disulfide bond, making it a versatile tool in bioconjugation, drug delivery, and diagnostics.[1][2][3]

Introduction

This compound facilitates the covalent linkage of two biomolecules. The maleimide group reacts specifically with thiol groups, commonly found in cysteine residues of proteins and peptides, to form a stable thioether bond.[1][2] The terminal carboxylic acid can be activated to an N-hydroxysuccinimide (NHS) ester, which then readily reacts with primary amines, such as those on lysine (B10760008) residues or the N-terminus of a protein, to form a stable amide bond.[1][2] The integrated disulfide bond provides a mechanism for cleaving the conjugate under reducing conditions, allowing for the controlled release of the conjugated molecules.[2][3]

This protocol outlines a two-step conjugation process:

-

Activation of the carboxylic acid of this compound and its reaction with an amine-containing biomolecule.

-

Conjugation of the maleimide-functionalized biomolecule to a thiol-containing biomolecule.

Finally, a protocol for the cleavage of the disulfide bond is provided.

Data Presentation

Table 1: Recommended Reaction Conditions for Carboxylic Acid Activation and Amine Conjugation

| Parameter | Recommended Value | Notes |

| Activation Step | ||

| Activation Buffer | 0.1 M MES, pH 4.5-6.0 | Avoid amine and carboxylate-containing buffers. |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | 2-10 mM | Prepare fresh. |

| Sulfo-NHS (N-hydroxysulfosuccinimide) | 5-25 mM | Prepare fresh. |

| Reaction Time | 15 minutes | At room temperature. |

| Conjugation Step | ||

| Conjugation Buffer | Phosphate Buffered Saline (PBS), pH 7.2-8.0 | Amine-free buffer is crucial. |

| Molar Ratio (Linker:Amine-Molecule) | 10:1 to 20:1 | Optimization may be required. |

| Reaction Time | 2 hours at room temperature or overnight at 4°C | |

| Quenching Reagent | 10-50 mM Tris or Glycine | To stop the reaction. |

Table 2: Recommended Reaction Conditions for Maleimide-Thiol Conjugation

| Parameter | Recommended Value | Notes |

| Conjugation Buffer | Phosphate Buffered Saline (PBS), pH 6.5-7.5 | pH is critical for maleimide specificity. |

| Molar Ratio (Maleimide:Thiol-Molecule) | 10:1 to 20:1 | Optimization is recommended. |

| Reaction Time | 2 hours at room temperature or overnight at 4°C | Protect from light if using fluorescent dyes. |

| Reaction Environment | Degassed buffer, inert gas atmosphere (e.g., nitrogen, argon) | To prevent thiol oxidation. |

Table 3: Recommended Conditions for Disulfide Bond Cleavage

| Parameter | Recommended Value | Notes |

| Reducing Agent | Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) | TCEP is more stable and effective at lower pH. |

| DTT Concentration | 10-100 mM | |

| TCEP Concentration | 1-20 mM | |

| Cleavage Buffer | PBS, pH 7.0-7.5 | |

| Incubation Time | 1-4 hours at 37°C |

Experimental Protocols

Protocol 1: Activation of this compound and Conjugation to an Amine-Containing Protein (Protein-NH2)

This protocol describes the activation of the carboxylic acid on the linker using EDC and Sulfo-NHS to form a reactive NHS ester, followed by conjugation to a protein containing primary amines.

Materials:

-

This compound

-

Protein-NH2

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0

-

Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.4

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting columns or dialysis equipment

Procedure:

-

Reagent Preparation:

-

Dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.

-

Immediately before use, prepare solutions of EDC and Sulfo-NHS in Activation Buffer.

-

Dissolve Protein-NH2 in Conjugation Buffer at a concentration of 1-10 mg/mL.

-

-

Activation of the Linker:

-

In a microcentrifuge tube, add the desired amount of this compound stock solution.

-

Add Activation Buffer to the linker.

-

Add EDC and Sulfo-NHS to the linker solution to achieve the final concentrations specified in Table 1.

-

Incubate for 15 minutes at room temperature with gentle mixing.

-

-

Conjugation to Protein-NH2:

-

Immediately add the activated linker solution to the Protein-NH2 solution.

-

Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching the Reaction:

-

Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.

-

Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.

-

-

Purification:

-

Remove excess linker and byproducts by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with Conjugation Buffer. Alternatively, perform dialysis against the Conjugation Buffer.

-

The purified product is Protein-SS-ethyl-NH-Mal.

-

Protocol 2: Conjugation of Maleimide-Functionalized Protein to a Thiol-Containing Protein (Protein-SH)

This protocol details the reaction between the maleimide group on the modified protein from Protocol 1 and a protein containing a free sulfhydryl group.

Materials:

-

Protein-SS-ethyl-NH-Mal (from Protocol 1)

-

Protein-SH

-

Conjugation Buffer: Degassed PBS, pH 7.0

-

(Optional) Reducing agent if Protein-SH has disulfide bonds that need to be reduced (e.g., TCEP).

Procedure:

-

Preparation of Protein-SH:

-

Dissolve the thiol-containing protein in degassed Conjugation Buffer.

-

Conjugation Reaction:

-

Add Protein-SS-ethyl-NH-Mal to the Protein-SH solution at a molar ratio as suggested in Table 2.

-

Flush the reaction vial with an inert gas (e.g., nitrogen or argon) and cap it tightly.

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring. Protect from light if any component is light-sensitive.

-

-

Purification:

-

Purify the final conjugate (Protein-SS-ethyl-NH-Protein) from unreacted proteins and other reagents using size-exclusion chromatography (SEC) or other appropriate chromatographic techniques.

-

Protocol 3: Cleavage of the Disulfide Bond

This protocol describes the cleavage of the disulfide bond within the linker to separate the two conjugated proteins.

Materials:

-

Purified Protein-SS-ethyl-NH-Protein conjugate

-

Reducing Agent: DTT or TCEP

-

Cleavage Buffer: PBS, pH 7.4

Procedure:

-

Prepare the Conjugate Solution:

-

Dissolve the purified conjugate in Cleavage Buffer.

-

-

Cleavage Reaction:

-

Add DTT or TCEP to the conjugate solution to the final concentration specified in Table 3.

-

Incubate at 37°C for 1-4 hours.

-

-

Analysis:

-

The cleavage can be analyzed by techniques such as SDS-PAGE, where the disappearance of the high molecular weight conjugate and the appearance of the individual protein bands can be observed.

-

Mandatory Visualization

Caption: Experimental workflow for the two-step conjugation and subsequent cleavage.

Caption: Simplified reaction scheme of the conjugation and cleavage process.

References

Application Notes and Protocols for the Use of Mal-NH-ethyl-SS-propionic acid in Antibody-Drug Conjugate (ADC) Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics designed for the targeted delivery of potent cytotoxic agents to cancer cells. The efficacy and safety of an ADC are critically dependent on the linker connecting the antibody to the payload. Mal-NH-ethyl-SS-propionic acid is a heterobifunctional, cleavable linker that plays a crucial role in modern ADC design.[1][2]

This linker features two key reactive moieties:

-

A maleimide (B117702) group that selectively reacts with thiol (-SH) groups, typically on cysteine residues of a monoclonal antibody (mAb), to form a stable thioether bond.[2][3]

-

A disulfide bond that is relatively stable in the bloodstream but can be cleaved in the reducing intracellular environment of a tumor cell, releasing the cytotoxic payload.[2]

-

A terminal carboxylic acid which allows for the attachment of an amine-containing payload through a stable amide bond, a reaction often facilitated by activators like EDC and HATU.[3]

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in the development of ADCs, from conjugation to in vitro characterization.

Core Principles

The development of an ADC using this compound involves a multi-step process. First, the linker is conjugated to the cytotoxic payload. The resulting linker-payload construct is then conjugated to the antibody. This is typically achieved by reducing the interchain disulfide bonds of the antibody to generate free thiol groups, which then react with the maleimide group of the linker-payload construct.[2][3] The resulting ADC is then purified and characterized to ensure its quality and efficacy.

Experimental Protocols

Protocol 1: Antibody Reduction

This protocol describes the partial reduction of a monoclonal antibody's interchain disulfide bonds to generate free thiol groups for conjugation.

Materials:

-